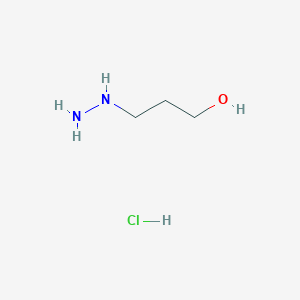
3-Hydrazinylpropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylpropan-1-ol hydrochloride is a chemical compound with significant applications in various fields of scientific research It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpropan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under an inert atmosphere at elevated temperatures. The general procedure is as follows :
Reactants: 3-chloropropan-1-ol, hydrazine hydrate, sodium hydroxide.
Conditions: The reaction mixture is heated to 98°C under a nitrogen atmosphere.
Procedure: Sodium hydroxide is dissolved in hydrazine hydrate, and 3-chloropropan-1-ol is added dropwise to the solution. The mixture is stirred at 98°C for one hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinylpropan-1-ol hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacks the propanol backbone.
3-Chloropropan-1-ol: A precursor in the synthesis of 3-Hydrazinylpropan-1-ol hydrochloride.
Hydrazine Hydrate: Another hydrazine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the hydrazinyl group with the stability and functionality of the propanol backbone. This makes it a versatile intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C3H11ClN2O |
|---|---|
Molecular Weight |
126.58 g/mol |
IUPAC Name |
3-hydrazinylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H10N2O.ClH/c4-5-2-1-3-6;/h5-6H,1-4H2;1H |
InChI Key |
IQJLHZOBOFPMED-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)

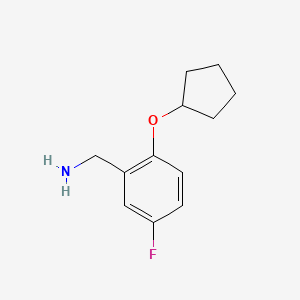
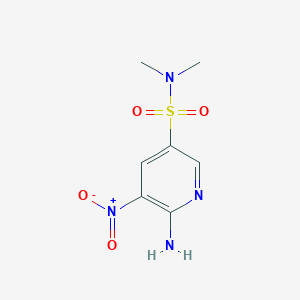
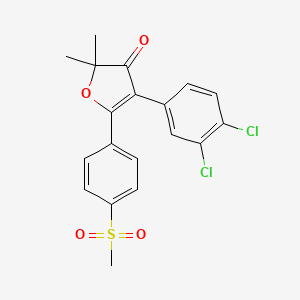
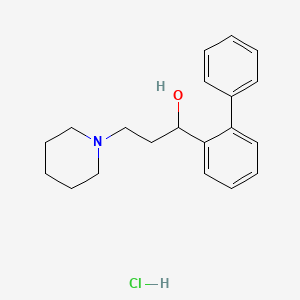

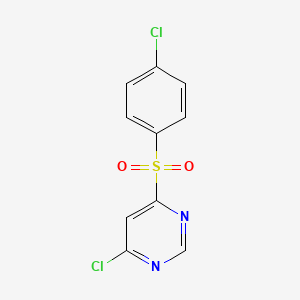

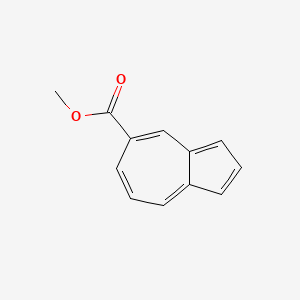
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

